
N-(3,4-dimethylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C19H19N5O2 and its molecular weight is 349.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3,4-dimethylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a compound that falls within the class of 1,2,4-oxadiazole derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer potential and other pharmacological effects.
Overview of 1,2,4-Oxadiazole Derivatives
1,2,4-Oxadiazoles are a significant class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their broad spectrum of biological activities. These include:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antioxidant
The structural modifications of oxadiazole derivatives can enhance their bioactivity and selectivity towards various biological targets, making them promising candidates for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets involved in cancer progression. The mechanisms include:
- Inhibition of Enzymes : The compound may inhibit key enzymes and proteins involved in cancer cell proliferation and survival.
- Targeting Kinases : Like many oxadiazole derivatives, it may target various kinases that play critical roles in signaling pathways associated with tumor growth.
Anticancer Activity
Recent studies have demonstrated the potential of 1,2,4-oxadiazole derivatives in cancer treatment. For instance:
- Cytotoxicity Testing : Various 1,2,4-oxadiazole compounds have shown significant cytotoxic activity against multiple cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and others. The IC50 values for these compounds often fall within the low micromolar range .
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | MCF-7 | 0.65 |
N-(3,4-dimethylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine | HeLa | 2.41 |
Mechanistic Studies
Molecular docking studies have revealed that the compound likely binds to specific targets involved in cancer biology. For example:
- Enzyme Binding : The binding interactions with enzymes such as thymidylate synthase and histone deacetylase (HDAC) have been confirmed through computational studies .
Case Studies
Several case studies highlight the effectiveness of oxadiazole derivatives in preclinical models:
- Study on MCF-7 Cells : A derivative similar to N-(3,4-dimethylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine showed enhanced apoptosis induction in MCF-7 cells through activation of p53 pathways .
- In Vivo Models : In vivo studies demonstrated that oxadiazole derivatives could significantly reduce tumor growth in xenograft models when administered at specific dosages .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole scaffold. For instance:
- A study demonstrated that derivatives of oxadiazole exhibited significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching up to 86.61% and 85.26%, respectively .
Case Study: Anticancer Efficacy
Compound | Cell Line | Percent Growth Inhibition (%) |
---|---|---|
N-(3,4-dimethylphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide | SNB-19 | 86.61 |
This compound | OVCAR-8 | 85.26 |
This compound | NCI-H40 | 75.99 |
These findings suggest that compounds with similar structures may serve as promising candidates for further development in anticancer therapies.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. The presence of the oxadiazole group is associated with enhanced lipophilicity and membrane permeability, facilitating better interaction with microbial targets.
Case Study: Antimicrobial Efficacy
A recent study evaluated various derivatives for their antimicrobial activity against different strains:
Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|---|
This compound | Candida albicans | ≤ 25 |
This compound | Rhodotorula mucilaginosa | ≤ 25 |
These results indicate that the compound exhibits potent antifungal activity comparable to established antifungal agents like fluconazole .
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-12-5-6-16(8-13(12)2)21-19(25)24-10-15(11-24)18-22-17(23-26-18)14-4-3-7-20-9-14/h3-9,15H,10-11H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULWPTPKJRWIJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CC(C2)C3=NC(=NO3)C4=CN=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.